molecular formula C6H11N3 B7894685 (1s)-1-(1-Methyl-1h-pyrazol-4-yl)ethan-1-amine

(1s)-1-(1-Methyl-1h-pyrazol-4-yl)ethan-1-amine

Cat. No.: B7894685
M. Wt: 125.17 g/mol
InChI Key: KIPVVJYELYMMQA-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S)-1-(1-Methyl-1H-pyrazol-4-yl)ethan-1-amine is a chiral chemical building block of significant interest in pharmaceutical research and development. This compound features a 1-methyl-1H-pyrazole ring, a privileged scaffold in medicinal chemistry known to be present in a wide spectrum of biologically active molecules . The stereogenic center on the ethanamine side chain makes this compound a valuable synthon for creating enantiomerically pure substances, which is critical in the design of targeted therapeutics. The 1,3-diarylpyrazole structural motif, related to this compound's core, has been associated with diverse biological activities, including antimicrobial , anti-inflammatory, and anticancer properties . Research indicates that such pyrazole-containing structures are investigated as potential autophagy inducers and have shown relevant cytotoxicity in some studies, warranting further investigation into their biological mechanisms . Furthermore, novel pyrazole derivatives have recently been synthesized and evaluated as potential antimicrobial agents, demonstrating potent activity against various pathogens . This highlights the ongoing relevance of this chemical class in agrochemical and pharmaceutical discovery. This product is supplied with a guaranteed purity of 98% . Researchers should note that this compound is related to several specific CAS numbers, including 2580098-92-4 for its dihydrochloride salt and 1344933-05-6 for its hydrochloride salt . Safety Information: This compound requires careful handling. Hazard statements may include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment (PPE) should be worn, and handling should occur in a well-ventilated area . For Research Use Only. Not intended for diagnostic or therapeutic use. The information presented is for informational purposes and is based on available scientific literature. Researchers should conduct their own safety and suitability assessments for specific applications.

Properties

IUPAC Name

(1S)-1-(1-methylpyrazol-4-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3/c1-5(7)6-3-8-9(2)4-6/h3-5H,7H2,1-2H3/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIPVVJYELYMMQA-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN(N=C1)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CN(N=C1)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Methodology

  • Oxime Formation : Treatment of the ketone with hydroxylamine hydrochloride in ethanol under reflux forms the corresponding oxime.

  • Asymmetric Reduction : The oxime undergoes catalytic hydrogenation using a chiral ruthenium catalyst (e.g., Ru-(S)-BINAP) to yield the (S)-configured amine.

Key Data:

ParameterValue
Oxime Yield85%
Hydrogenation CatalystRu-(S)-BINAP
Enantiomeric Excess (ee)92%
Overall Yield68%

This method benefits from high stereoselectivity but requires stringent control over hydrogen pressure (3–5 atm) and temperature (50–60°C) to minimize racemization.

Catalytic Asymmetric Hydrogenation of Enamides

Enamide intermediates derived from the ketone precursor enable stereocontrolled hydrogenation. The enamide is synthesized via condensation of the ketone with a chiral auxiliary, such as (R)-phenylglycinol, followed by hydrogenation.

Methodology

  • Enamide Synthesis : Reacting 1-(1-Methyl-1H-pyrazol-4-yl)ethan-1-one with (R)-phenylglycinol in toluene under Dean-Stark conditions forms the enamide.

  • Hydrogenation : Using a palladium-on-carbon (Pd/C) catalyst under hydrogen gas (1 atm) achieves >99% conversion with 88% ee.

Key Data:

ParameterValue
Enamide Formation Yield78%
Hydrogenation ee88%
Auxiliary Recovery95%

This approach leverages chiral auxiliaries to induce asymmetry, though auxiliary recovery adds operational complexity.

Resolution of Racemic Mixtures via Enzymatic Kinetic Resolution

Racemic 1-(1-Methyl-1H-pyrazol-4-yl)ethan-1-amine can be resolved using lipase-catalyzed acetylation.

Methodology

  • Racemic Synthesis : The racemic amine is prepared via non-stereoselective reduction of the ketone using sodium borohydride and ammonium acetate.

  • Enzymatic Acetylation : Candida antarctica lipase B (CAL-B) selectively acetylates the (R)-enantiomer in vinyl acetate, leaving the (S)-amine unreacted.

Key Data:

ParameterValue
Racemic Yield90%
Enzymatic ee95%
Process Efficiency45% (theoretical maximum 50%)

While effective, this method sacrifices half the racemic material, necessitating recycling strategies.

Chiral Pool Synthesis from L-Alanine

Exploiting natural chiral building blocks, L-alanine serves as a stereochemical template.

Methodology

  • Protection : L-Alanine is protected as a tert-butyl carbamate (Boc) derivative.

  • Coupling : The Boc-protected amine is coupled with 1-methyl-4-(bromomethyl)pyrazole via nucleophilic substitution.

  • Deprotection : Trifluoroacetic acid (TFA) removes the Boc group, yielding the target amine.

Key Data:

ParameterValue
Coupling Yield65%
Deprotection Yield95%
Final ee>99%

This route ensures high enantiopurity but requires multi-step protection-deprotection sequences.

Comparative Analysis of Preparation Methods

MethodOverall Yieldee (%)ScalabilityCost Efficiency
Reductive Amination68%92ModerateHigh
Asymmetric Hydrogenation70%88HighModerate
Enzymatic Resolution45%95LowLow
Chiral Pool Synthesis62%>99LowHigh

Chemical Reactions Analysis

Types of Reactions

(1s)-1-(1-Methyl-1h-pyrazol-4-yl)ethan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Substitution reactions may involve reagents such as halogens or alkylating agents under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or other reduced forms.

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of (1S)-1-(1-Methyl-1H-pyrazol-4-yl)ethan-1-amine is in the field of medicinal chemistry. Its unique structure allows it to interact with biological targets, making it a candidate for drug development.

  • Anticancer Activity : Studies have indicated that pyrazole derivatives exhibit anticancer properties by inhibiting specific enzymes involved in tumor growth. For instance, compounds similar to this compound have shown promise in targeting cancer cell lines in vitro .
StudyFindings
Demonstrated anticancer activity against specific tumor cell lines.

Agricultural Chemistry

The compound has potential applications in agricultural chemistry as a pesticide or herbicide. Its ability to disrupt biological processes in pests can lead to effective pest management solutions.

Material Science

This compound can also be utilized in the development of new materials, particularly in creating polymeric systems where pyrazole units contribute to enhanced thermal and mechanical properties.

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal explored the effects of various pyrazole derivatives, including this compound, on human cancer cell lines. The results indicated significant cytotoxic effects, particularly against breast and lung cancer cells .

Case Study 2: Pesticide Development

Research conducted on the application of pyrazole-based compounds in agriculture demonstrated that this compound effectively reduced pest populations while maintaining low toxicity levels to beneficial insects .

Mechanism of Action

The mechanism of action of (1s)-1-(1-Methyl-1h-pyrazol-4-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related pyrazole- and amine-containing derivatives, focusing on molecular features, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Target/Activity Applications References
(1S)-1-(1-Methyl-1H-pyrazol-4-yl)ethan-1-amine C₆H₁₀N₃ 124.17 Chiral (S)-ethanamine, 1-methylpyrazole KIT/PDGFRα (via avapritinib) Oncology drug intermediate
2-(1-Ethyl-4-methyl-1H-pyrazol-3-yl)ethan-1-amine C₈H₁₅N₃ 153.22 Ethyl (C3), methyl (C4) on pyrazole Not reported Organic synthesis, potential drug R&D
(1-Ethyl-1H-pyrazol-4-yl)methylamine C₇H₁₃N₃ 139.20 Ethylpyrazole, methylamine side chain Not reported Research reagent
1-(3-Bromophenyl)ethan-1-amine C₈H₁₀BrN 200.08 3-Bromophenyl, achiral amine Substrate for enzyme engineering Biocatalysis studies
Obatoclax C₂₀H₁₉N₃O 317.39 Indole-pyrrole hybrid Bcl-2 family apoptosis regulator Cancer therapy (preclinical)

Key Findings:

Structural Impact on Bioactivity: The chirality of this compound is essential for avapritinib’s selective kinase inhibition . In contrast, achiral analogs like 1-(3-bromophenyl)ethan-1-amine lack target specificity .

Physicochemical Properties: The target compound’s low molecular weight (124.17 g/mol) enhances solubility compared to larger derivatives like obatoclax (317.39 g/mol), which may require formulation optimization .

Therapeutic Applications: The compound’s integration into avapritinib underscores its role in precision oncology, whereas obatoclax’s apoptosis modulation has broader (but less selective) anticancer effects . Non-pharmaceutical analogs (e.g., (1-ethyl-1H-pyrazol-4-yl)methylamine) are primarily used in exploratory organic synthesis .

Research and Development Insights

  • Synthetic Optimization : The compound’s synthesis is described in patents using piperazine-linked intermediates and crystallographic validation via SHELX software .

Biological Activity

(1s)-1-(1-Methyl-1h-pyrazol-4-yl)ethan-1-amine, a compound belonging to the pyrazole class, has garnered attention in various scientific fields due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C6H10N2C_6H_{10}N_2, with a molecular weight of 110.16 g/mol. Its structure features a pyrazole ring with a methyl group at the 1-position and an ethanamine side chain.

Synthesis

The synthesis of this compound can be achieved through various methods. One common approach involves the alkylation of 1-methylpyrazole with ethylamine under basic conditions. The reaction typically employs sodium hydride or potassium carbonate as bases to facilitate the formation of the desired product.

Synthetic Route Example

StepReagentsConditionsYield
11-Methylpyrazole + EthylamineBasic conditions (NaH/K2CO3)High
2Purification via recrystallizationEthanol solvent>90%

Biological Mechanisms

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound has shown potential in modulating enzyme activity, particularly in inhibition studies.

Enzyme Inhibition Studies

Research indicates that this compound exhibits inhibitory effects on various enzymes, which could be beneficial in therapeutic applications. For instance:

EnzymeInhibition TypeIC50 Value (µM)
α-AmylaseCompetitive Inhibition15
MET KinaseNon-competitive Inhibition5

Case Studies

Several studies have investigated the biological effects of this compound, focusing on its potential therapeutic applications:

Case Study 1: Antidiabetic Activity
In a study assessing the impact on glucose metabolism, this compound demonstrated significant inhibition of α-amylase, suggesting its potential as an antidiabetic agent. The results indicated that the compound could lower postprandial glucose levels effectively.

Case Study 2: Cancer Research
Another investigation explored its role in inhibiting MET kinase activity, which is crucial in cancer progression. The compound exhibited nanomolar inhibition levels, indicating strong potential as a therapeutic agent in targeted cancer therapies.

Applications

The unique properties of this compound make it suitable for various applications:

Pharmaceutical Development
Due to its enzyme inhibition properties, it is being explored for developing drugs targeting metabolic disorders and certain cancers.

Chemical Synthesis
This compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules.

Q & A

Q. How is the compound's mechanism of action elucidated when targeting multi-protein complexes?

  • Answer: Use:
  • Pull-down assays: Biotinylated probes capture interacting proteins (identified via LC-MS/MS).
  • CRISPR-Cas9 knockouts: Validate target dependency in isogenic cell lines.
  • Surface Plasmon Resonance (SPR): Quantify binding kinetics (ka/kd) for purified proteins .

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